N-(2-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a pyridine ring. Key structural elements include:
- Sulfanyl bridge (-S-): Enhances molecular flexibility and serves as a hydrogen bond acceptor.
- 8-methyl-4-oxo-pyrido-triazin moiety: A rigid heterocyclic system that may influence electronic properties and binding affinity.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-14-7-5-4-6-13(14)19-16(23)11-26-17-20-15-10-12(2)8-9-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFHGKXHYUZKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications due to its unique structure, which includes nitrogen heterocycles known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 933195-86-9 |
The presence of the 8-methyl-4-oxo-pyrido[1,2-a][1,3,5]triazin moiety contributes to its biological activity, particularly in interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- DNA Interaction : Nitrogen-containing heterocycles often exhibit affinity for DNA through hydrogen bonding. This interaction can lead to the inhibition of DNA replication and transcription, which is crucial in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Nitrogen heterocycles are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Receptor Modulation : The ethoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or other signaling pathways .
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported that nitrogen heterocycles possess anticancer properties. For example:
- In vitro studies demonstrated that similar compounds inhibited proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects:
- Case Study : A related compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that modifications in the triazine ring could enhance this property .
Anti-inflammatory Effects
The anti-inflammatory properties are also notable:
- Mechanism : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins .
Case Studies
Several case studies highlight the potential of similar compounds in therapeutic applications:
- Study on Anticancer Effects : A study published in 2020 explored a related nitrogen heterocycle's effects on breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers .
- Antimicrobial Efficacy : Research conducted on a derivative of this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .
- Anti-inflammatory Response : In a model of acute inflammation, a structurally similar compound significantly reduced edema and inflammatory cytokine levels .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit antimicrobial properties. Studies have shown that derivatives can effectively inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This opens avenues for therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Cancer Research
The pyrido[1,2-a][1,3,5]triazin structure is associated with anticancer activity. Preliminary studies indicate that this compound might induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory cytokines. The findings indicated a marked decrease in cytokine production and inflammatory markers, supporting its use in inflammatory disease models.
Case Study 3: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates compared to untreated controls.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Development of new antibiotics |
| Anti-inflammatory | Treatment of chronic inflammatory diseases |
| Oncology | Novel anticancer agents targeting specific pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound shares a sulfanyl-acetamide backbone with several analogs, but differences in substituents and heterocyclic systems lead to distinct physicochemical and biological profiles:
Key Observations :
- Substituent Effects : The ethoxy group in the target and 8u may enhance solubility relative to nitro () or chlorophenyl groups .
- Bioactivity: While 8u and VUAA-1 show enzyme inhibition or receptor modulation, the target’s pyrido-triazinone core could confer unique interactions with oxidative enzymes or nucleic acids, though empirical data are lacking .
Physicochemical Properties
- Molecular Weight : The target (~420 g/mol) aligns with drug-like properties, similar to 8u (422 g/mol) .
- Solubility : Ethoxy and sulfanyl groups may improve aqueous solubility compared to nitro- or chlorophenyl-containing analogs .
- Thermal Stability : Melting points for analogs like 8u (amorphous solid) suggest moderate stability, but crystallinity data for the target are unavailable .
Discussion of Research Findings
- Structural Insights: The pyrido-triazinone system’s fused rings may enhance planarity and π-stacking, differentiating it from non-fused heterocycles in 8u or VUAA-1 .
- Bioactivity Potential: Analog 8u’s LOX inhibition (IC₅₀ = 12 µM) suggests the target’s sulfanyl-acetamide backbone could similarly target oxidative enzymes . However, the pyrido-triazinone’s electron-deficient core might favor interactions with nucleophilic residues.
- Limitations : Absence of direct biological or crystallographic data for the target precludes definitive conclusions.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | KOH, DMF, 60°C | Alkylation of thiol group |
| 2 | Ethanol reflux | Cyclization of pyrido-triazinone core |
| 3 | Column chromatography (EtOAc/hexane 3:7) | Purification of final product |
Basic: What advanced spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, sulfanyl group at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching CHNOS) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm for the acetamide moiety) .
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states in sulfanyl-group reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize bioactivity assays .
- Solvent Effects : Use COSMO-RS to predict solubility and stability in different solvents for reaction optimization .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in substituent positions .
- X-ray Crystallography : Resolve complex stereochemical uncertainties by growing single crystals (e.g., slow evaporation from DMSO/water) .
- Isotopic Labeling : Use - or -labeled precursors to trace connectivity in ambiguous regions .
Basic: What strategies evaluate the compound’s anti-exudative or anti-inflammatory bioactivity?
Methodological Answer:
- In Vivo Models : Test in rat carrageenan-induced edema assays at 10 mg/kg doses, comparing efficacy to reference drugs like diclofenac .
- Cytokine Profiling : Use ELISA to measure TNF-α or IL-6 suppression in macrophage cell lines .
- Dose-Response Studies : Establish IC values for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy on phenyl ring) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfanyl-acetamide moiety) using Schrödinger’s Phase .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and temperature for exothermic steps (e.g., cyclization) to improve safety and yield .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to ensure homogeneity in multi-phase reactions (e.g., alkylation in DMF) .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Basic: How to address stability issues during storage?
Methodological Answer:
- Degradation Studies : Store samples under accelerated conditions (40°C/75% RH) and analyze via HPLC for decomposition products .
- Lyophilization : Improve shelf life by lyophilizing the compound in inert atmospheres (argon) .
- Excipient Screening : Test stabilizers (e.g., mannitol) in solid dispersions to prevent hydrolysis .
Advanced: How to interpret complex mass spectrometry fragmentation patterns?
Methodological Answer:
- MS/MS Analysis : Use collision-induced dissociation (CID) to identify key fragments (e.g., loss of ethoxyphenyl group at m/z 121) .
- Isotope Patterns : Confirm sulfur presence via isotope peaks (4.4% abundance) .
- Software Tools : Apply Mass Frontier or MS-DIAL to reconstruct fragmentation pathways .
Advanced: What best practices ensure reproducibility in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize critical parameters (e.g., temperature, stoichiometry) .
- Batch Records : Document intermediates’ purity thresholds (e.g., ≥95% by HPLC) and storage conditions .
- Cross-Lab Validation : Share protocols with collaborators to verify robustness (e.g., via RRFP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
